(2S)-2-{[(4S)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidin-4-yl]formamido}-3-[(benzylcarbamoyl)amino]propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TCI15 involves multiple steps, starting with the formation of the thiazolidine ring. The key steps include:
Formation of the Thiazolidine Ring: This involves the reaction of a suitable thioamide with a haloketone.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the thiazolidine ring.
Coupling with L-alanine Derivative: The final step involves coupling the sulfonylated thiazolidine with an L-alanine derivative under peptide coupling conditions.
Industrial Production Methods: Industrial production of TCI15 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors is common in the industrial production of TCI15 .
Types of Reactions:
Oxidation: TCI15 can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: TCI15 can undergo substitution reactions, particularly at the phenylsulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of TCI15.
Reduction: Reduced forms of TCI15.
Substitution: Substituted derivatives with various functional groups replacing the phenylsulfonyl group.
Scientific Research Applications
TCI15 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study integrin-mediated cell adhesion and signaling.
Biology: Employed in studies involving cell adhesion, migration, and extracellular matrix interactions.
Medicine: Investigated for its potential as an antithrombotic agent and in the treatment of diseases involving abnormal cell adhesion.
Industry: Utilized in the development of new therapeutic agents targeting integrin-mediated pathways.
Mechanism of Action
TCI15 exerts its effects by inhibiting the integrin alpha2beta1. This integrin is involved in the adhesion of cells to the extracellular matrix, particularly type I collagen. By inhibiting this integrin, TCI15 prevents platelet adhesion and aggregation, thereby exhibiting antithrombotic activity. The molecular targets include the alpha2beta1 integrin, and the pathways involved are those related to cell adhesion and signaling .
Comparison with Similar Compounds
Obtustatin: Another integrin inhibitor, but specific for alpha1beta1 integrin.
Eptifibatide: An inhibitor of the integrin alphaIIbbeta3, used as an antiplatelet agent.
Tirofiban: Similar to eptifibatide, it inhibits the integrin alphaIIbbeta3.
Comparison:
Selectivity: TCI15 is highly selective for alpha2beta1 integrin, whereas obtustatin is specific for alpha1beta1 integrin, and eptifibatide and tirofiban target alphaIIbbeta3 integrin.
Properties
Molecular Formula |
C23H28N4O6S2 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(2S)-2-[[(4S)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-3-(benzylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C23H28N4O6S2/c1-23(2)19(27(15-34-23)35(32,33)17-11-7-4-8-12-17)20(28)26-18(21(29)30)14-25-22(31)24-13-16-9-5-3-6-10-16/h3-12,18-19H,13-15H2,1-2H3,(H,26,28)(H,29,30)(H2,24,25,31)/t18-,19-/m0/s1 |
InChI Key |
XKLHCUGVLCGKKX-OALUTQOASA-N |
Isomeric SMILES |
CC1([C@@H](N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)N[C@@H](CNC(=O)NCC3=CC=CC=C3)C(=O)O)C |
Canonical SMILES |
CC1(C(N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC(CNC(=O)NCC3=CC=CC=C3)C(=O)O)C |
Origin of Product |
United States |
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